molecular formula C9H9ClN2O3 B12441392 Ethyl 4-chloro-3-nitrobenzene-1-carboximidate CAS No. 648917-82-2

Ethyl 4-chloro-3-nitrobenzene-1-carboximidate

Cat. No.: B12441392
CAS No.: 648917-82-2
M. Wt: 228.63 g/mol
InChI Key: FOQKRHUOCGNNRV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-nitrobenzene-1-carboximidate is an organic compound characterized by the presence of a nitro group, a chloro group, and an ethyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of ethyl 4-chloro-3-nitrobenzene-1-carboximidate may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-nitrobenzene-1-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Ethyl 4-amino-3-nitrobenzene-1-carboximidate.

    Substitution: Ethyl 4-substituted-3-nitrobenzene-1-carboximidate.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-chloro-3-nitrobenzene-1-carboximidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-nitrobenzene-1-carboximidate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-3-nitrobenzene-1-carboximidate: Similar structure but with an amino group instead of a chloro group.

    Ethyl 4-chloro-3-nitrobenzoate: Lacks the carboximidate group.

    4-chloro-3-nitrobenzoic acid: Lacks the ethyl ester group.

Uniqueness

The presence of both a nitro group and a chloro group on the benzene ring allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-chloro-3-nitrobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQKRHUOCGNNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619405
Record name Ethyl 4-chloro-3-nitrobenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648917-82-2
Record name Ethyl 4-chloro-3-nitrobenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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